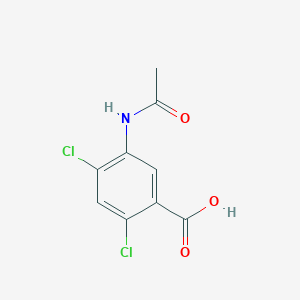

5-(乙酰氨基)-2,4-二氯苯甲酸

描述

The compound 5-(Acetylamino)-2,4-dichlorobenzoic acid is a chemically synthesized molecule that may have various applications in medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related acetylamino compounds, which can be informative for understanding the broader class of chemicals to which 5-(Acetylamino)-2,4-dichlorobenzoic acid belongs.

Synthesis Analysis

The synthesis of acetylamino compounds can involve multiple steps, including acetylation, reduction, and hydrolysis. For instance, the enantioselective synthesis of 4-N-acetylamino-1-benzoylcyclopent-2-enes is achieved through a series of reactions starting from enantiopure enaminones, followed by N-acetylation, single electron-transfer reduction, and thermolysis, resulting in high optical and chemical yields . This process highlights the complexity and precision required in synthesizing acetylamino derivatives.

Molecular Structure Analysis

The molecular structure of acetylamino compounds is characterized by the presence of an acetylamino substituent, which can influence the overall geometry and intermolecular interactions of the molecule. For example, in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the phenyl moiety are precisely determined, and the molecule forms hydrogen-bonded dimers in its crystal structure . Such structural details are crucial for understanding the behavior of these compounds in various environments.

Chemical Reactions Analysis

Acetylamino compounds can undergo a variety of chemical reactions. The oxidation of 5-substituted 4-acetyl-2-acetylamino-Δ^2-1,3,4-thiadiazolines, for example, leads to the formation of thiadiazoline 1-oxides, showcasing the reactivity of the acetylamino group in redox reactions . These reactions can be used to further modify the chemical structure and properties of acetylamino derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylamino compounds are influenced by their molecular structure and functional groups. Techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy are employed to study these properties, as seen in the analysis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate . The acetylation reactions and susceptibility to further chemical modifications are key factors in determining the utility and application of these compounds.

科学研究应用

药物化合物中的合成中间体:5-(乙酰氨基)-2,4-二氯苯甲酸及其衍生物用于合成各种药物化合物。例如,合成肠促动力剂 R108512 的中间体 4-氨基-5-氯-2,3-二氢-7-苯并呋喃羧酸的方法,涉及使用与 5-(乙酰氨基)-2,4-二氯苯甲酸相关的化合物作为关键步骤 (Willemsens 等人,2004)。

氯化反应:对 4-乙酰氨基苯甲酸的氯化研究导致了 4-乙酰氨基-3,5-二氯苯甲酸等化合物的产生。这些过程对于理解氯化苯甲酸衍生物的化学性质和潜在应用具有重要意义 (Stelt & Nauta,2010)。

生物活性化合物合成中的衍生物:5-(乙酰氨基)-2,4-二氯苯甲酸的衍生物用于合成生物活性化合物,例如 5-乙酰氨基-1,3,4-噻二唑-2-磺酰氯,其在包括药学化学在内的各个领域具有潜在应用 (Hong-bo,2009)。

对酶的抑制效应:一些衍生物已被研究其对碳酸酐酶等酶的抑制效应。这些研究有助于理解酶的功能和潜在的治疗应用 (Arslan,2001)。

抗菌活性:合成和评估衍生自 5-(乙酰氨基)-2,4-二氯苯甲酸的新化合物及其抗菌活性是另一个研究领域。这些研究有助于开发新的抗菌剂 (Abdel-rahman 等人,2002)。

免疫调节活性:一些衍生物已被评估其免疫调节活性,有助于理解免疫反应机制 (Lipnicka 等人,2005)。

作用机制

Target of Action

It is known that similar compounds, such as acetylamino-acetic acid, interact with enzymes likeGlycine oxidase . This enzyme is found in organisms like Bacillus subtilis and plays a crucial role in various metabolic processes .

Mode of Action

For instance, Acetylamino-Acetic Acid catalyzes the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide .

Biochemical Pathways

Based on its structural similarity to acetylamino-acetic acid, it might be involved in the metabolism of amines and d-amino acids .

Pharmacokinetics

It can be inferred from related compounds that its bioavailability might be influenced by factors such as the maturity of hepatic enzymes and liver diseases .

Result of Action

Based on its potential interaction with glycine oxidase, it might influence various metabolic processes .

安全和危害

未来方向

属性

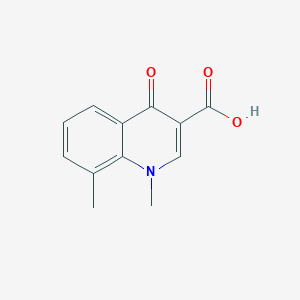

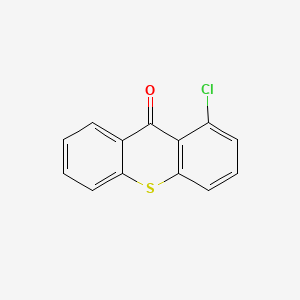

IUPAC Name |

5-acetamido-2,4-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c1-4(13)12-8-2-5(9(14)15)6(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJWZLONCUSGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300603 | |

| Record name | 5-(Acetylamino)-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetylamino)-2,4-dichlorobenzoic acid | |

CAS RN |

50602-49-8 | |

| Record name | NSC137820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Acetylamino)-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Chlorophenyl)acetyl]glycine](/img/structure/B3032710.png)

![(3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B3032713.png)